molecular formula C13H17NO2 B14271550 Ethyl 4-(benzylamino)but-2-enoate CAS No. 131489-60-6

Ethyl 4-(benzylamino)but-2-enoate

Cat. No.: B14271550
CAS No.: 131489-60-6
M. Wt: 219.28 g/mol
InChI Key: PLNDMCCIVDQBFD-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(benzylamino)but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzylamine. The reaction typically involves the following steps:

    Condensation Reaction: Ethyl acetoacetate reacts with benzylamine under basic conditions to form the enaminone intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product.

The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enamine group to an amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted enaminones.

Scientific Research Applications

Ethyl 4-(benzylamino)but-2-enoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(benzylamino)but-2-enoate involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the benzylamino group can interact with biological receptors. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 4-(benzylamino)but-2-enoate can be compared with other enaminones and related compounds:

    Ethyl acetoacetate: A precursor in the synthesis of this compound.

    Benzylamine: Another precursor used in the synthesis.

    Other Enaminones: Compounds with similar structures but different substituents, which may exhibit different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

131489-60-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4-(benzylamino)but-2-enoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3

InChI Key

PLNDMCCIVDQBFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCNCC1=CC=CC=C1

Origin of Product

United States

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